molecular formula C11H7ClN2O3S B2360988 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride CAS No. 1416985-32-4

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride

Cat. No.: B2360988
CAS No.: 1416985-32-4
M. Wt: 282.7
InChI Key: GQCNSGLNCOBFRC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the cyano group could undergo transformations to carboxylic acids, amides, or amines. The sulfonyl chloride group is typically very reactive and could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and sulfonyl chloride groups could impact its solubility and reactivity .

Scientific Research Applications

Heterocyclic System Synthesis

4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride has been studied for its role in synthesizing new heterocyclic systems. The reaction of these compounds with amino-pyrazoles and triazole leads to the formation of carbonitriles. These carbonitriles, upon treatment with sodium hydride, eliminate sulfur dioxide, leading to new heterocyclic systems like oxazolo-pyrazolo-pyrimidine and oxazolo-triazolo-pyrimidine (Kornienko et al., 2014).

Synthesis and Characterization

This compound is also crucial in the synthesis and characterization of various organic compounds. It has been used to create compounds containing a phenylsulfonyl phenyl fragment, characterized using spectral methods and elemental analysis. These compounds have potential therapeutic applications, as indicated by their cytotoxicity assessment using the Daphnia magna bioassay (Apostol et al., 2019).

Anticancer Activity

The derivative compounds of this compound have been studied for their anticancer properties. A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates synthesized from this compound were tested in vitro against various cancer cell lines. Some derivatives showed potent and broad-spectrum cytotoxic activity against human cancer cells, suggesting potential in anticancer drug development (Pilyo et al., 2020).

Synthesis of Extended Oxazoles

The compound plays a significant role in the synthesis of extended oxazoles. Its derivatives have been used as scaffolds for synthetic elaboration, leading to the creation of extended oxazoles with various functional groups. This has applications in the development of new pharmaceuticals and therapeutic agents (Patil & Luzzio, 2016).

Properties

IUPAC Name

4-cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3S/c1-7-2-4-8(5-3-7)10-14-9(6-13)11(17-10)18(12,15)16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNSGLNCOBFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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